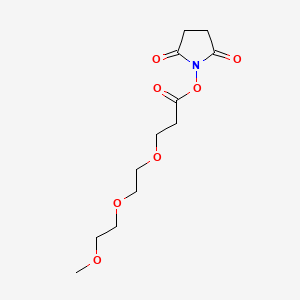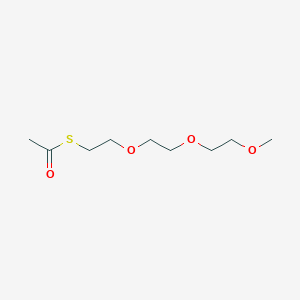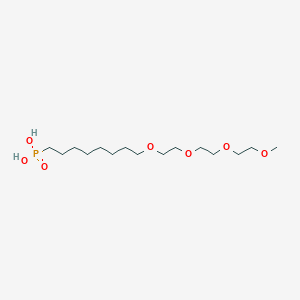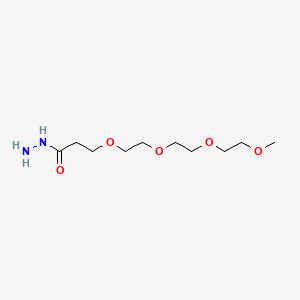
MRS3558
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRS3558 is an A3 adenosine receptors Agonist.
Aplicaciones Científicas De Investigación
Magnetic Relaxation Switches (MRS)
MRS technology, including magnetic relaxation switches (MRS), is utilized for detecting molecular interactions using magnetic relaxation measurements and magnetic resonance imaging (MRI). These magnetic nanosensors are highly efficient in detecting interactions in complex biological samples and have potential for in vivo applications. They are applicable in homogeneous assays, microfluidic systems, magnetic readouts of arrays, and magnetic force microscopy, potentially extending to in vivo imaging (Perez et al., 2002).
Pediatric Neurology Research
Proton magnetic resonance spectroscopy (MRS) is emerging as a critical technology in pediatric neurology. It offers noninvasive assessment of regional brain biochemistry, aiding in predicting outcomes in acquired brain injuries and documenting disturbances in neurometabolic disorders. It has also been useful in epilepsy for localizing epileptogenic zones (Novotny et al., 1998).
Neuropsychiatric Applications
MRS is a noninvasive tool for investigating in vivo biochemistry, particularly in neuropsychiatric research. It has been used to study Alzheimer's disease, schizophrenia, affective disorders, and more. MRS has provided insights into neurotransmitter systems and helped in understanding the pharmacokinetic properties of psychotropic medications (Passe et al., 1995).
Cancer Research
In cancer research, MRS has been instrumental in interrogating metabolite distributions in living cells and tissues. It has significant applications in measuring tumor biomarkers and monitoring the effects of anticancer therapies (Gillies & Morse, 2005).
Prostate Cancer Research
NMR spectroscopy and MRSI have evolved in prostate cancer detection and diagnosis, integrating into clinical practice. These technologies have helped establish NMR-based prostate cancer metabolomics and could shape the future of prostate cancer diagnosis (Defeo et al., 2011).
Cerebral Ischemia in Animal Models
MRS, along with MRI, has played a significant role in investigating cerebral ischemia in animal experimental research. It has been used to analyze pathomechanisms of disease evolution and in studies involving genetic engineering of transgenic animals (Hoehn et al., 2001).
Psychiatry Research
MRS has been applied in psychiatry to study anxiety, affective disorders, dementia, schizophrenia, and neurodevelopmental disorders. It has the potential for differential diagnosis and monitoring illness progression, as well as understanding the metabolic effects of psychiatric treatments (Frangou & Williams, 1996).
Lung Injury and MRS3558
MRS3558, an A3 adenosine receptor agonist, was investigated for its effects on lung injury after in vivo reperfusion. The study found that early attenuation of injury with MRS3558 treatment was beneficial beyond the immediate period after reperfusion, suggesting its potential for long-term therapeutic effects (Matot et al., 2008).
Propiedades
Número CAS |
793695-40-6 |
|---|---|
Nombre del producto |
MRS3558 |
Fórmula molecular |
C20H20Cl2N6O3 |
Peso molecular |
463.32 |
Nombre IUPAC |
(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C20H20Cl2N6O3/c1-23-18(31)20-7-11(20)13(14(29)15(20)30)28-8-24-12-16(25-19(22)26-17(12)28)27(2)10-5-3-4-9(21)6-10/h3-6,8,11,13-15,29-30H,7H2,1-2H3,(H,23,31)/t11-,13-,14+,15+,20+/m1/s1 |
Clave InChI |
WBUOCDGSBFEIOR-DDDALXFXSA-N |
SMILES |
O=C([C@]12[C@@H](O)[C@@H](O)[C@H](N3C=NC4=C(N(C5=CC=CC(Cl)=C5)C)N=C(Cl)N=C34)[C@@]1([H])C2)NC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MRS3558; MRS 3558; MRS-3558. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






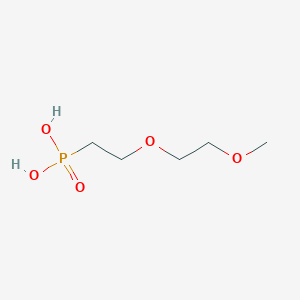

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)
